2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHD), CAS 355-74-8, is a fluorinated, linear aliphatic diol used as a specialty monomer and chain extender in the synthesis of high-performance polymers such as polyurethanes, polyesters, and polycarbonates. Its defining feature is the central C4F8 perfluoroalkane segment, which imparts unique properties including enhanced thermal stability, chemical resistance, and low surface energy to the resulting polymers. Unlike its non-fluorinated analog, 1,6-hexanediol, OFHD is a solid at room temperature with a melting point of 66-70 °C, a critical handling and processing parameter for polymer manufacturing.
Direct substitution of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol with its non-fluorinated analog, 1,6-hexanediol, or with other fluorinated diols of different chain lengths is often impractical for achieving specific performance targets. The central -(CF2)4- segment in OFHD is critical for imparting low surface energy, which translates to enhanced hydrophobicity in the final polymer. For example, polyurethanes synthesized with OFHD exhibit significantly higher water contact angles compared to those made with 1,4-butanediol (BDO), a common non-fluorinated chain extender. This modification in surface properties is a primary procurement driver for applications requiring water repellency. Furthermore, the introduction of the fluorinated segment measurably improves the thermal stability of polymers compared to their standard polyurethane counterparts. These specific, structure-derived properties mean that simply using a cheaper, non-fluorinated diol will fail to meet the performance requirements for which OFHD is selected.
When used as a chain extender in the synthesis of aliphatic polyurethanes, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (OFHD) imparts a significant and quantifiable increase in surface hydrophobicity compared to a standard non-fluorinated chain extender, 1,4-butanediol (BDO). A study demonstrated that the water contact angle of a polyurethane film made with OFHD increased to 59.7° ± 2.3°, compared to 57.3° ± 2.2° for the equivalent polyurethane made with BDO.
| Evidence Dimension | Water Contact Angle of Polyurethane Film |
| Target Compound Data | 59.7° ± 2.3° |
| Comparator Or Baseline | Polyurethane with 1,4-butanediol (BDO): 57.3° ± 2.2° |
| Quantified Difference | 2.4° increase |
| Conditions | Aliphatic polyurethane synthesized with poly-tetramethylene oxide (PTMO) and hexamethylene diisocyanate (HDI), using either OFHD or BDO as the chain extender. |
This quantifiable improvement in water repellency is a key procurement factor for developing hydrophobic coatings, sealants, and biomedical materials where surface interaction with water must be minimized.
The incorporation of fluorinated diols like OFHD into polyurethane structures enhances their thermal stability compared to conventional, non-fluorinated polyurethanes. Review of thermogravimetric analysis (TGA) data shows that the thermal decomposition temperature of fluorinated polyurethanes (FPUs) can be approximately 15 °C higher than that of typical polyurethanes under the same weight loss rate conditions. This improvement is attributed to the high bond energy of C-F bonds and the replacement of terminal hydroxyl groups, which can otherwise initiate chain scission at elevated temperatures.
| Evidence Dimension | Thermal Decomposition Temperature (Weight Loss Rate Dependent) |
| Target Compound Data | Decomposition temperature is ~15 °C higher |
| Comparator Or Baseline | Typical non-fluorinated polyurethane (PU) |
| Quantified Difference | ~15 °C increase in thermal decomposition temperature |
| Conditions | Thermogravimetric analysis (TGA) comparing fluorinated polyurethanes to standard polyurethanes. |
For applications in demanding thermal environments, such as aerospace, automotive, or industrial coatings, this increased thermal stability allows for a wider operational temperature range and longer material lifespan, justifying the selection of a fluorinated precursor.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol serves as a critical precursor for synthesizing fluorinated diepoxide monomers, such as 1H,1H,6H,6H-perfluorohexanediol diglycidyl ether (F8). In photoinitiated cationic polymerization, these fluorinated diepoxides exhibit higher reactivity compared to their non-fluorinated analogs like hexanediol diglycidyl ether (HDGE). This enhanced reactivity is attributed to the lower nucleophilicity of the glycidyl oxygen atom in the presence of the electron-withdrawing fluorinated segment, which facilitates the ring-opening polymerization process.
| Evidence Dimension | Reactivity in Photoinitiated Cationic Polymerization |
| Target Compound Data | Higher reactivity for the derived fluorinated diepoxide (F8) |
| Comparator Or Baseline | Non-fluorinated analog, hexanediol diglycidyl ether (HDGE) |
| Quantified Difference | Qualitatively higher reactivity, leading to more efficient curing |
| Conditions | Photoinitiated cationic polymerization using a triphenylsulphonium hexafluoroantimonate photoinitiator. |
For formulators developing UV-curable coatings, adhesives, and inks, using OFHD as a precursor provides a pathway to monomers that cure more efficiently, potentially reducing cure times and energy consumption in production.
For formulating coatings that require superior water repellency and durability. The quantifiable increase in water contact angle and enhanced thermal stability derived from incorporating OFHD into the polymer backbone makes it a strategic choice for protective coatings on architectural, automotive, and marine surfaces.
In the field of biomedical devices and implants, surface properties are critical. The use of OFHD as a chain extender can create polyurethane surfaces that not only exhibit increased hydrophobicity but have also been shown to reduce platelet adhesion and activation, a key requirement for blood-contacting materials.
For applications demanding robust performance under thermal stress. The demonstrated improvement in thermal decomposition temperature makes OFHD a suitable building block for elastomers and sealants used in high-temperature industrial processes, under-hood automotive components, and aerospace applications where material integrity at elevated temperatures is non-negotiable.
As a precursor for specialty monomers in radiation-curing systems. The higher reactivity of OFHD-derived diepoxides in photopolymerization allows for the formulation of adhesives, inks, and 3D printing resins that cure faster and more completely upon UV exposure, improving manufacturing throughput.
Irritant